N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
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Overview
Description
The compound contains a tert-butyl group, a chlorobenzo[d]thiazol-2-yl group, and an azetidine-1-carboxamide group. The tert-butyl group is a common alkyl group in organic chemistry. The chlorobenzo[d]thiazol-2-yl group is a type of heterocyclic aromatic compound, which often contributes to the bioactivity of a molecule. The azetidine-1-carboxamide group is a type of four-membered ring structure, which can also contribute to the bioactivity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tert-butyl group, the chlorobenzo[d]thiazol-2-yl group, and the azetidine-1-carboxamide group. These groups would likely contribute to the overall shape, polarity, and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group, the chlorobenzo[d]thiazol-2-yl group, and the azetidine-1-carboxamide group could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-15(2,3)18-13(20)19-7-9(8-19)21-14-17-12-10(16)5-4-6-11(12)22-14/h4-6,9H,7-8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABDLXMKHIFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)OC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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